molecular formula C4H4Na2O4 B15497927 Sodium succinate-2,3-13C2

Sodium succinate-2,3-13C2

Cat. No.: B15497927
M. Wt: 164.04 g/mol
InChI Key: ZDQYSKICYIVCPN-BQTCFENJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Succinate-2,3-13C2 is a stable isotope-labeled form of disodium succinate, where two carbon atoms at the 2nd and 3rd positions are replaced with the 13C isotope. This compound serves as a critical biochemical tracer for investigating cellular metabolism using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In biomedical research, 13C-labeled succinate is extensively used to map the fluxes of the Tricarboxylic Acid (TCA) cycle and related pathways, particularly in studies of mitochondrial dysfunction and bioenergetic crises. Succinate is a key intermediate of the TCA cycle and interacts directly with the mitochondrial electron transport chain at Complex II. Research indicates that succinate supplementation can ameliorate metabolic deficits by bypassing damaged Complex I, improving oxidative metabolism, and reducing the pathological lactate/pyruvate ratio in models of metabolic stress, such as traumatic brain injury (TBI). The 13C-2,3 label allows researchers to precisely track the incorporation of succinate-derived carbon atoms into downstream metabolites like fumarate, malate, and aspartate, providing unparalleled insight into the metabolic state of cells under physiological and pathophysiological conditions, including renal function and neurometabolism. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H4Na2O4

Molecular Weight

164.04 g/mol

IUPAC Name

disodium;(2,3-13C2)butanedioate

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;;

InChI Key

ZDQYSKICYIVCPN-BQTCFENJSA-L

Isomeric SMILES

[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of sodium succinate-2,3-¹³C₂ and structurally or functionally related ¹³C-labeled compounds:

Key Differences and Mechanistic Insights

Labeling Position and Metabolic Pathways: Sodium Succinate-2,3-¹³C₂: The 2,3-¹³C₂ labeling allows unambiguous detection of TCA cycle intermediates (e.g., malate, fumarate) due to the rarity of adjacent endogenous ¹³C atoms. This labeling pattern confirms mitochondrial uptake and SDH (succinate dehydrogenase) activity .

Clinical Utility: Sodium succinate-2,3-¹³C₂ uniquely improves cerebral glucose utilization and reduces neurotoxic glutamate levels in TBI patients, whereas hyperpolarized [1,3-¹³C₂]acetoacetate is non-invasive but lacks direct TCA cycle resolution . Sodium lactate-3-¹³C shows minimal metabolic recycling in TBI, highlighting the specificity of succinate’s 2,3-¹³C₂ labeling for TCA cycle analysis .

Technical Advantages: The double ¹³C labeling in succinate provides a high signal-to-noise ratio in ¹³C-NMR, distinguishing it from endogenous metabolites. In contrast, single-labeled compounds (e.g., lactate-3-¹³C) yield weaker signals .

Contradictions and Limitations

  • Variable Efficacy : While some studies report significant reductions in lactate with sodium succinate-2,3-¹³C₂ perfusion, others observe minimal changes, possibly due to patient heterogeneity or injury severity .
  • Cost and Accessibility: Sodium succinate-2,3-¹³C₂ is more expensive (~$1,229/500 mg) compared to non-isotopic analogs, limiting its use in large-scale trials .

Q & A

Q. How can researchers enhance the rigor of hypotheses derived from sodium succinate-2,3-¹³C₂ experiments?

  • Frame hypotheses using if-then logic grounded in metabolic theory (e.g., "If succinate dehydrogenase is inhibited, then ¹³C-labeling in malate will decrease"). Validate predictions via genetic knockout models (e.g., SDH-deficient cells) or pharmacological inhibitors .

Documentation & Reporting

Q. What are the best practices for reporting sodium succinate-2,3-¹³C₂ experimental protocols in publications?

  • Follow MIAMET (Minimum Information About a Metabolic Tracer Experiment) guidelines:
  • Detail tracer concentration, incubation time, and quenching methods.
  • Include supplementary tables with raw isotopomer data and model parameters.
  • Use standardized nomenclature (e.g., "succinate-2,3-¹³C₂," not abbreviations) .

Q. How should conflicting results from sodium succinate-2,3-¹³C₂ studies be addressed in discussion sections?

  • Analyze potential sources of divergence:
  • Technical factors : Differences in MS resolution or NMR acquisition parameters.
  • Biological variability : Tissue-specific enzyme expression or metabolic states.
  • Propose follow-up experiments (e.g., single-cell flux analysis) to resolve ambiguities .

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